(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride
Description
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride is a halogenated amine salt characterized by a bromine and fluorine atom on the ethyl chain and a methylamine group. Its molecular formula is C₃H₈BrClFN, with a molecular weight of approximately 200.46 g/mol (calculated). The compound likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive halogen substituents, which enable nucleophilic substitution or cross-coupling reactions.
Properties
CAS No. |
2901106-23-6 |
|---|---|
Molecular Formula |
C3H8BrClFN |
Molecular Weight |
192.46 g/mol |
IUPAC Name |
2-bromo-2-fluoro-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C3H7BrFN.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H |
InChI Key |
LDDLHZSBURACFI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(F)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride typically involves the reaction of 2-bromo-2-fluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, nitriles, and thiols.
Oxidation: Amine oxides are the primary products.
Reduction: Simpler amines or hydrocarbons are formed.
Scientific Research Applications
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated amines on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 1-(4-Bromophenyl)-2-fluoroethylamine Hydrochloride (CAS 2225147-41-9)
- Structure : Features a bromophenyl group attached to a fluoroethylamine backbone.
- Molecular Weight : ~277.95 g/mol (C₉H₁₂BrClFN).
- This structural variation may enhance binding affinity in receptor-targeted applications .
b. (2-Bromophenyl)(phenyl)methylamine Hydrochloride (CAS 2094572-46-8)
- Structure : Contains a bromophenyl and phenyl group on a methylamine core.
- Molecular Weight : 312.64 g/mol (C₁₄H₁₅BrClN).
- Key Differences : The bulky biphenyl structure increases steric hindrance, reducing reactivity compared to the target compound’s linear ethyl chain. This could limit its utility in rapid alkylation reactions .
O-(2-[¹⁸F]Fluoroethyl)-L-Tyrosine (L-[¹⁸F]FET)
- Structure : Fluorine-18 labeled tyrosine derivative with a fluoroethyl group.
- Applications : PET tracer for tumor imaging due to high blood-brain barrier penetration and metabolic stability.
- Key Differences: While the fluoroethyl group is structurally similar, L-[¹⁸F]FET incorporates an amino acid backbone, enabling specific transport mechanisms. The target compound lacks this biological targeting capability .
Functional Analogues
Methyl Diethanol Amine (MDEA)
- Structure: Tertiary amine with two ethanol groups.
- Applications : CO₂ capture via chemical absorption. Activated MDEA (aMDEA) impregnated on mesoporous carbon achieves 2.63 mmol CO₂/g adsorption capacity .
- Key Differences: MDEA’s tertiary amine and hydroxyl groups facilitate reversible CO₂ binding through carbamate formation.
Pexidartinib Hydrochloride
- Structure : Complex heterocyclic amine with trifluoromethyl and pyrrolopyridine groups.
- Applications: FDA-approved for symptomatic tenosynovial giant cell tumor (TGCT).
- Key Differences: The target compound’s simplicity contrasts with pexidartinib’s multi-ring system, which enables kinase inhibition.
Physical Properties
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~200.46 | Br, F on ethyl chain | Methylamine |
| [1-(4-Bromophenyl)-2-fluoroethyl] analog | 277.95 | Br (phenyl), F (ethyl) | Methylamine |
| MDEA | 119.16 | None | Tertiary amine, hydroxyl |
| L-[¹⁸F]FET | ~225.22 | ¹⁸F (ethyl) | Amino acid, fluoroethyl |
Biological Activity
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug design, supported by relevant data and case studies.
- Molecular Formula : C3H7BrFN
- Molecular Weight : 155.00 g/mol
- CAS Number : 167715513
The compound features a bromo and fluoro substituent on the ethyl group, which can significantly influence its biological activity and pharmacological properties.
Biological Activity Overview
The biological activity of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride has been evaluated in various studies, focusing on its interaction with biological targets and potential therapeutic applications.
- Sphingosine 1-Phosphate Receptor Modulation : Similar compounds have been shown to modulate Sphingosine 1-phosphate receptors, which play crucial roles in immune responses and cancer progression. This modulation can lead to anti-inflammatory effects and potential applications in treating autoimmune diseases .
- Inhibition of Kinases : The compound's structure suggests potential inhibitory activity against various kinases, similar to other fluorinated amines that exhibit nanomolar IC50 values in inhibiting epidermal growth factor receptor (EGFR) activity .
Case Studies
- EGFR Inhibition : A study involving fluorinated compounds indicated that modifications similar to those in (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride could lead to potent inhibitors of EGFR with sub-nanomolar activity. This suggests that the compound may also possess significant kinase inhibition capabilities .
- ADME/T Properties : The pharmacokinetic profile of related compounds has been assessed through ADME/T studies, indicating favorable absorption, distribution, metabolism, excretion, and toxicity parameters. These studies highlight the compound's potential for further development as a therapeutic agent .
Data Table: Biological Activity Comparison
| Compound Name | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| (2-Bromo-2-fluoroethyl)(methyl)amine | TBD | EGFR | Inhibitor |
| FTY720 (similar structure) | 0.24 | S1P1 | Modulator |
| Compound 1 (related fluorinated amine) | 0.57 | EGFR | Inhibitor |
| Compound X (fluorinated variant) | TBD | Various Kinases | Potential Inhibitor |
Research Findings
Recent research has focused on the synthesis of fluorinated compounds that exhibit enhanced biological activities. The introduction of halogens like bromine and fluorine into organic molecules often improves their binding affinity and selectivity towards specific receptors or enzymes.
Synthesis Techniques
The synthesis of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride typically involves:
- Starting Materials : Fluorinated alcohols and bromoalkanes.
- Reaction Conditions : Utilization of bases such as sodium hydride or lithium diisopropylamide for nucleophilic substitution reactions.
This synthetic approach allows for the production of compounds with high yields and purity suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
